molecular formula C23H24N4O4S B2888531 3,4,5-TRIMETHOXY-N-{2-[2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE CAS No. 893288-93-2

3,4,5-TRIMETHOXY-N-{2-[2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE

Cat. No.: B2888531
CAS No.: 893288-93-2
M. Wt: 452.53
InChI Key: DLFWVVZOQNAQSN-UHFFFAOYSA-N
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Description

3,4,5-TRIMETHOXY-N-{2-[2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE is a complex organic compound that features a trimethoxyphenyl group, a thiazolotriazole moiety, and a benzamide structure

Scientific Research Applications

3,4,5-TRIMETHOXY-N-{2-[2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic uses.

    Medicine: Research focuses on its potential as an anti-cancer agent, given its ability to inhibit specific molecular targets.

    Industry: The compound may be used in the development of new materials with unique properties.

Future Directions

The future directions for this compound could involve further studies to understand its biological activities and potential applications. It could also involve the development of more efficient synthesis methods .

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It is known that the compound has been screened for its in vitro anticancer activity against mcf-7 and a549 cell lines . This suggests that the compound may interact with targets that play a role in cancer cell proliferation and survival.

Biochemical Pathways

The compound’s anticancer activity suggests it may influence pathways related to cell growth and proliferation

Result of Action

The compound has shown prominent activity against both MCF-7 and A549 cancer cell lines . This suggests that the compound may have a cytotoxic effect on these cells, leading to reduced cell viability and potentially cell death.

Biochemical Analysis

Biochemical Properties

3,4,5-TRIMETHOXY-N-{2-[2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE plays a significant role in biochemical reactions due to its interaction with several enzymes and proteins. This compound has been shown to inhibit tubulin polymerization, which is crucial for cell division and microtubule dynamics. Additionally, it interacts with heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1), affecting various cellular processes . These interactions highlight the compound’s potential as an anti-cancer agent, as it can disrupt critical pathways in cancer cell proliferation.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with tubulin and Hsp90 can lead to cell cycle arrest and apoptosis in cancer cells. Furthermore, the compound’s impact on TrxR and HLSD1 can alter redox balance and epigenetic regulation, respectively, contributing to its anti-cancer properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the colchicine binding site on tubulin, inhibiting its polymerization and disrupting microtubule dynamics. This action leads to cell cycle arrest and apoptosis in rapidly dividing cells. Additionally, the compound’s interaction with Hsp90 inhibits its chaperone function, destabilizing client proteins essential for cancer cell survival . The inhibition of TrxR and HLSD1 further contributes to the compound’s anti-cancer activity by affecting redox homeostasis and epigenetic regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its bioactivity over extended periods. Degradation products may form under certain conditions, potentially altering its efficacy and safety profile. Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained anti-cancer effects, with minimal adverse effects on normal cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent anti-cancer activity with minimal toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These threshold effects highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects. The compound’s efficacy and safety profile in animal models provide valuable insights for potential clinical applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes phase I and phase II metabolism, primarily in the liver, where it is metabolized by cytochrome P450 enzymes. These metabolic processes result in the formation of active and inactive metabolites, which can influence the compound’s bioactivity and toxicity. Additionally, the compound’s interaction with metabolic enzymes can affect metabolic flux and metabolite levels, further modulating its biological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, influencing its intracellular concentration and localization. Binding proteins such as albumin can also affect the compound’s distribution in the bloodstream, modulating its bioavailability and therapeutic efficacy. The compound’s localization and accumulation in target tissues are critical factors determining its pharmacological effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and other target proteins. Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy and selectivity. Understanding the subcellular localization of the compound provides valuable insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-TRIMETHOXY-N-{2-[2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE typically involves multi-step organic reactions. One common method includes the formation of the thiazolotriazole core through cyclization reactions, followed by the introduction of the trimethoxyphenyl group and the benzamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3,4,5-TRIMETHOXY-N-{2-[2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and exhibit similar biological activities.

    Thiazolotriazole derivatives: Compounds with the thiazolotriazole core are studied for their diverse pharmacological properties.

    Benzamide derivatives: These compounds are known for their therapeutic potential in various medical conditions.

Uniqueness

3,4,5-TRIMETHOXY-N-{2-[2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a promising candidate for further research and development.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S/c1-14-5-7-15(8-6-14)21-25-23-27(26-21)17(13-32-23)9-10-24-22(28)16-11-18(29-2)20(31-4)19(12-16)30-3/h5-8,11-13H,9-10H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFWVVZOQNAQSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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